
Minocycline hydrochloride
描述
Minocycline hydrochloride is a semi-synthetic tetracycline antibiotic derived from the tetracycline nucleus. Its chemical structure is 4,7-di-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxy-2-tetracene methanamide hydrochlorate . With a molecular formula of C₂₃H₂₈ClN₃O₇ and a molecular weight of 493.94 g/mol , it is characterized by its broad-spectrum antibacterial activity, making it effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus) and certain Gram-negative bacteria . Notably, it exhibits superior potency among tetracyclines, including activity against tetracycline-resistant strains . Beyond antimicrobial effects, this compound demonstrates anti-inflammatory properties by inhibiting metalloproteinases and modulating macrophage activity .
准备方法
Traditional Synthetic Routes
Nitration and Diazotization-Based Synthesis
Early industrial methods used demethylchlortetracycline hydrochloride as a starting material, involving nitration with mixed acid (HNO₃/H₂SO₄) to produce 7- or 9-nitrosancycline. Subsequent diazotization introduced dimethylamine via reductive amination, but this process faced challenges:
-
Low regioselectivity : Nitration at the 7- or 9-position created mixtures requiring costly separation .
-
Safety risks : Diazotization generated explosive intermediates, complicating large-scale production .
-
Impurities : Residual isomers and byproducts necessitated column chromatography, reducing yields to 60–70% .
Direct Reductive Amination
An alternative route employed sancycline as an intermediate, reacting it with dimethylamine under hydrogenation catalysis. However, this method required palladium or rhodium catalysts, increasing costs and introducing heavy metal contamination risks .
Modern Synthetic Approaches
Palladium-Catalyzed Amination (Two-Step Method)
A 2013 patent (CN103387512A) introduced a two-step process using demethylchlortetracycline hydrochloride and dimethylamine :
-
Amination :
-
Solvent : Amide or amine solvents (e.g., DMF, pyridine).
-
Catalyst : Palladium complexes (e.g., Pd(OAc)₂ with phosphine ligands).
-
Conditions : 60–80°C, 12–24 hours.
-
Intermediate : Compound M-M (7-dimethylamino-6-demethyl-6-deoxytetracycline).
-
-
Hydrodehydroxylation :
Advantages :
Buchwald-Hartwig Coupling Route
A 2021 method (CN112574057A) bypassed traditional nitration by using Buchwald-Hartwig amination to attach dimethylamine to a tetraacetylated intermediate :
-
Dehydroxylation : Demethylchlortetracycline hydrochloride treated with p-toluenesulfonic acid in methanol under H₂/Raney nickel (3.0 MPa, 45°C).
-
Acetylation : Intermediate I reacted with acetic anhydride in tetrahydrofuran (THF) with lithium hydroxide.
-
Coupling : Tetraacetylated intermediate II coupled with tributylstannylamine using Pd(OAc)₂/Xantphos.
-
Hydrolysis and Salification : Alkaline hydrolysis followed by HCl treatment yielded this compound (99.8% purity) .
Key Improvements :
-
Eliminated nitration and diazotization.
-
Reduced heavy metal catalyst use.
Iodination and Cross-Coupling Approach
A 2017 patent (CN106831479A) utilized N-iodosuccinimide for regioselective iodination :
-
Iodination : Sancycline reacted with N-iodosuccinimide in sulfuric acid to yield 7-iodosancycline.
-
Cross-Coupling : 7-iodosancycline and dimethylaminotrimethyltin reacted in DMF with Pd(PPh₃)₄.
-
Purification : Dual pH adjustment (HCl to pH 0.8–1.0 for activated carbon decolorization, then NH₃ to pH 3.8–4.0 for crystallization).
Process Optimization and Industrial Considerations
Solvent and Catalyst Selection
Parameter | Traditional Methods | Modern Methods |
---|---|---|
Solvent | Mixed acid (HNO₃/H₂SO₄) | Amides (DMF), alcohols (methanol) |
Catalyst | Pd/C, Rh/C | Pd complexes, Raney nickel |
Reaction Time | 48–72 hours | 6–24 hours |
Modern solvents improve solubility and reduce side reactions, while heterogeneous catalysts like Raney nickel enhance recyclability .
Purification Techniques
-
Macroporous Resin Chromatography : Used in iodination methods to isolate 7-iodosancycline, achieving 98% purity .
-
pH-Controlled Crystallization : Adjusting to pH 3.8–4.0 minimizes epimerization, critical for maintaining stereochemical integrity .
Yield and Purity Enhancements
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Palladium amination | 88 | 97.5 | Low-cost solvents |
Buchwald-Hartwig | 90 | 99.8 | No hazardous reagents |
Iodination | 85 | 99.5 | Minimal epimerization |
Controlled-Release Formulations
PLGA Microsphere Preparation
A 2021 study optimized This compound-loaded PLGA microspheres using Taguchi’s robust design :
-
Critical Factors : Preparation method (S/O/W vs. co-solvent), aqueous phase pH (4.0–6.0), and polyvinyl alcohol concentration.
-
Results :
Comparative Analysis of Methods
Criteria | Nitration/Diazotization | Palladium Amination | Buchwald-Hartwig | Iodination |
---|---|---|---|---|
Steps | 5–6 | 2 | 4 | 3 |
Hazardous Reagents | High | Low | Low | Moderate |
Scalability | Limited | High | Moderate | High |
Purity | 85–90% | 97.5% | 99.8% | 99.5% |
化学反应分析
Diazotization and Reductive Amination
A primary synthesis route involves diazotization of 9-aminominocycline followed by reductive amination:
-
Reagents : Isobutyl nitrite (diazotizing agent), palladium on carbon (reduction catalyst), sulfuric acid .
-
Conditions : Reaction in N,N-dimethylformamide (DMF) at 70°C for 45 minutes .
Hydrogenation of Demethylchlortetracycline
Alternative methods use catalytic hydrogenation under acidic conditions:
Table 1: Comparative Synthesis Routes
Metabolic Transformations
Minocycline undergoes hepatic metabolism via oxidative and demethylation pathways:
-
Primary Metabolites : 9-Hydroxyminocycline (major) and N-demethylated derivatives .
-
Enzymes : Cytochrome P450 (CYP3A4 and CYP2C9) mediate oxidation .
-
Excretion : 4.5–34% eliminated via urine or feces, depending on route .
Key Findings :
-
Demethylation occurs at positions 7 and 9, reducing antibacterial activity .
-
Metabolites retain partial anti-inflammatory properties, relevant to neuroprotection .
Degradation Pathways
This compound degrades under specific physicochemical conditions:
pH-Dependent Hydrolysis
-
Stability : Degrades rapidly at pH < 2 (gastric acid) or > 9 (alkaline conditions) .
-
Products : Epianhydro-minocycline (acidic) and isotetracycline derivatives (alkaline) .
Adsorption Mechanisms
Studies using modified aerogels (RF-G1) show:
Table 2: Stability and Adsorption Data
Condition/Parameter | Value/Outcome | Source |
---|---|---|
Optimal adsorption pH | 6 | |
Adsorption capacity (RF-G1) | 460.5 mg/g | |
Serum protein binding | 76% | |
Half-life (human) | 11–23 hours |
Reactivity in Pharmaceutical Formulations
-
Incompatibilities : Reacts with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble chelates .
-
Excipient Interactions : Binds to stearate lubricants, reducing dissolution rates .
Environmental Degradation
科学研究应用
Anti-Inflammatory Effects
Minocycline exhibits significant anti-inflammatory properties, making it useful in treating various dermatological conditions. Clinical studies have confirmed its efficacy in managing inflammatory acne, rosacea, and other skin disorders characterized by an overactive immune response .
Key Studies:
- A review highlighted minocycline's role in managing non-infectious dermatitis and its potential application in conditions like pyoderma gangrenosum and sarcoidosis .
Neuroprotection
Research demonstrates minocycline's neuroprotective effects in several neurodegenerative diseases, including:
- Parkinson's Disease
- Alzheimer's Disease
- Multiple Sclerosis
In experimental models, minocycline has shown the ability to inhibit neuronal cell death and reduce inflammation associated with these conditions .
Mechanisms of Action:
- Inhibition of nitric oxide synthase (iNOS) and modulation of microglial activation are among the proposed mechanisms through which minocycline exerts its neuroprotective effects .
Immunomodulation
Minocycline has been studied for its immunomodulatory properties, particularly in autoimmune diseases. It has been used off-label for conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its ability to modulate immune responses may help manage disease activity and inflammation .
Case Studies:
- A series of cases reported autoimmune hepatitis associated with minocycline use, indicating the need for careful monitoring when prescribing this medication for long-term treatment .
Off-Label Uses
Minocycline is utilized in various off-label applications due to its broad therapeutic profile:
作用机制
盐酸米诺环素通过抑制细菌蛋白质合成发挥其抗菌作用。它与易感细菌的 30S 核糖体亚基结合,阻止氨酰-tRNA 附着到核糖体上。 这种作用抑制了新的氨基酸添加到正在生长的肽链中,有效地阻止了细菌生长和复制 .
相似化合物的比较
Pharmacological and Structural Comparison
Table 1: Key Pharmacological Properties of Tetracycline Analogs
Antibacterial Efficacy
This compound outperforms other tetracyclines in vitro. For instance, it showed comparable or superior activity to doxycycline against Wolbachia endosymbionts (95% inhibition) . Its enhanced lipophilicity allows better tissue penetration and sustained serum concentrations, as demonstrated in canine studies where minocycline achieved serum levels three times higher than tetracycline at equivalent doses . This property supports its use in sustained-release formulations for chronic conditions like periodontitis .
Market and Formulations
This compound is available in diverse formulations (ointments, capsules, tablets) and grades (pharmaceutical/industrial) . Its extended-release tablets (e.g., 45 mg base) are classified as therapeutic equivalents (AB rating), ensuring consistent clinical performance . In contrast, tetracycline and doxycycline are less commonly formulated for localized delivery, limiting their use in conditions like chronic periodontitis .
生物活性
Minocycline hydrochloride is a tetracycline antibiotic with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the various mechanisms through which minocycline exerts its biological effects, supported by case studies and research findings.
Minocycline's biological activity can be categorized into several key mechanisms:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Antioxidant Activity :
Pharmacokinetics
Minocycline is characterized by its pharmacokinetic profile:
- Absorption : It is well-absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours.
- Distribution : The volume of distribution ranges from 0.14 to 0.7 L/kg, with high concentrations found in the central nervous system (CNS) and skin due to its lipophilicity .
- Metabolism : Primarily metabolized by CYP3A4 through hydroxylation and N-demethylation.
- Elimination : The serum half-life varies between 11 to 24 hours, with about 5% to 12% eliminated unchanged in urine .
Case Studies
- Neuroprotection in ALS :
- Acne Treatment :
- Drug Hypersensitivity Syndrome (DHS) :
Research Findings
A systematic review examined minocycline's role in treating nosocomial infections, revealing a clinical success rate of approximately 88% among patients treated for osteomyelitis and other serious infections. The review indicated promising activity against multidrug-resistant Acinetobacter baumannii isolates .
Summary Table of Key Findings
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXVDPDEQKTCV-VQAITOIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10118-90-8 (Parent) | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044545 | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13614-98-7 | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。